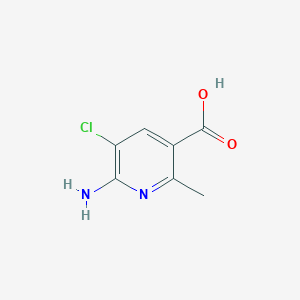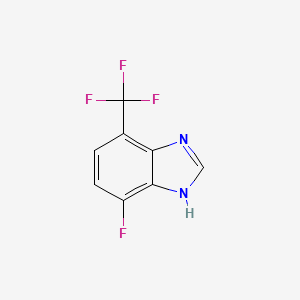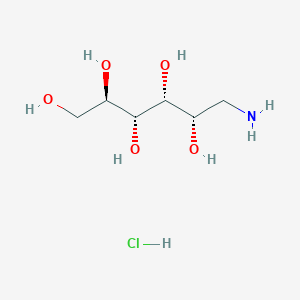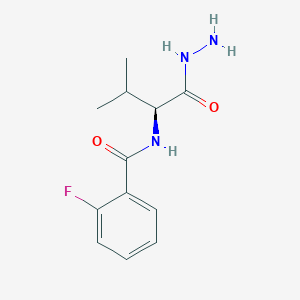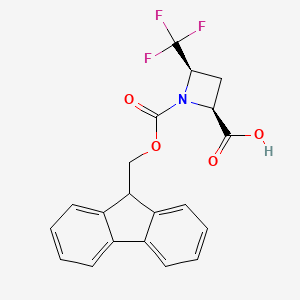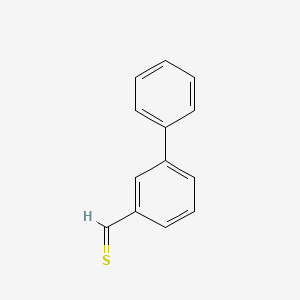
3-Phenylthiobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{13})H({10})OS It is characterized by the presence of a phenyl group attached to a thiobenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Phenylthiobenzaldehyde can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with thiophenol in the presence of a catalyst. The reaction typically proceeds under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiobenzaldehyde structure.
Another method involves the use of a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with thiophenol in the presence of a Lewis acid catalyst like aluminum chloride. This method is advantageous due to its high yield and relatively straightforward procedure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenylthiobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-Phenylthiobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 3-Phenylthiobenzyl alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: 3-Phenylthiobenzoic acid.
Reduction: 3-Phenylthiobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Phenylthiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound derivatives are explored for their pharmacological properties. These derivatives may serve as lead compounds in drug discovery.
Industry: It is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific industrial applications.
Mécanisme D'action
The mechanism of action of 3-Phenylthiobenzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylthiol group can engage in hydrophobic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: Lacks the thiol group, making it less reactive in certain chemical reactions.
Thiobenzaldehyde: Contains a thiol group but lacks the phenyl substitution, affecting its chemical properties and reactivity.
3-Phenylbenzaldehyde: Similar structure but without the thiol group, leading to different reactivity and applications.
Uniqueness
3-Phenylthiobenzaldehyde is unique due to the presence of both a phenyl group and a thiol group attached to the benzaldehyde core. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Formule moléculaire |
C13H10S |
|---|---|
Poids moléculaire |
198.29 g/mol |
Nom IUPAC |
3-phenylthiobenzaldehyde |
InChI |
InChI=1S/C13H10S/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-10H |
Clé InChI |
LLTKEPIILOJYBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC(=C2)C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methyl-1H-imidazol-2-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12852567.png)
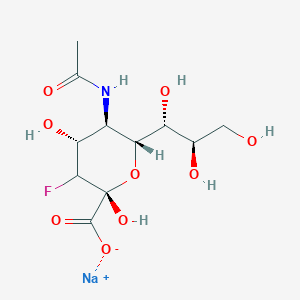
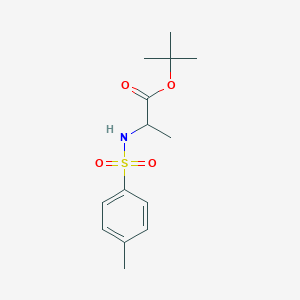

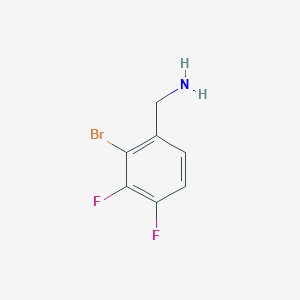
![[3-Methyl-3H-benzothiazol-(2Z)-ylidene]-acetaldehyde](/img/structure/B12852622.png)


